molecular formula C19H21ClN4O4S2 B2706185 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 533872-19-4

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2706185
CAS No.: 533872-19-4
M. Wt: 468.97
InChI Key: HNBIPDKOKHQCNB-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a 5-chlorothiophen-2-yl substituent at the 5-position of the oxadiazole ring and a 4-(dipropylsulfamoyl)benzamide group at the 2-position. Its molecular weight is 440.9 g/mol, with a LogP value of 3.1, indicating moderate lipophilicity . The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10H,3-4,11-12H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIPDKOKHQCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring One common synthetic route includes the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with thionyl chloride to yield the oxadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant potential against various pathogens:

Anticancer Research

Studies have suggested that compounds containing oxadiazole rings can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms involve:

  • Inhibition of Cell Proliferation : Targeting key metabolic pathways critical for cancer cell survival.
  • Modulation of Signaling Pathways : Interfering with signals that promote tumor growth.

Antimalarial Effects

The compound has been investigated for its antimalarial properties, showing activity against malaria parasites. It works by disrupting essential biochemical pathways within the parasite, leading to reduced viability and replication .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialNeisseria gonorrhoeaeInhibition of essential metabolic enzymes
AntifungalVarious fungal strainsDisruption of cell membrane integrity
AnticancerCancer cell linesInduction of apoptosis
AntimalarialPlasmodium speciesDisruption of metabolic pathways

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profile indicates that the compound maintains stability under physiological conditions, allowing it to exert prolonged effects within biological systems. Toxicological studies suggest low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

a) LMM5 and LMM11 (1,3,4-Oxadiazoles with Modified Sulfamoyl Groups)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide
    • Substitutions: Benzyl(methyl)sulfamoyl and 4-methoxyphenyl groups.
    • Activity: Exhibits antifungal efficacy against Candida albicans via thioredoxin reductase inhibition (IC₅₀ = 12.5 µM) .
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Substitutions: Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
    • Activity: Higher potency than LMM5 (IC₅₀ = 6.3 µM) due to the furan ring’s enhanced π-π stacking with enzyme active sites .

Comparison with Target Compound :

  • The 5-chlorothiophene moiety may enhance target affinity over LMM11’s furan due to stronger electron-withdrawing effects .
b) Diethylsulfamoyl Analogue
  • N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
    • Substitutions: Diethylsulfamoyl instead of dipropylsulfamoyl.
    • Physicochemical Properties: Lower molecular weight (440.9 g/mol) and LogP (3.1) identical to the target compound, but shorter alkyl chains reduce steric hindrance .
    • Implications: Reduced lipophilicity may decrease cellular uptake compared to the dipropyl analogue.

Heterocyclic Ring Modifications

a) Thiophene vs. Unsubstituted Thiophene
  • 4-(dipropylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Substitutions: Thiophen-2-yl without chlorine.
b) Piperidin-1-ylsulfonyl Derivative
  • N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide Substitutions: Piperidin-1-ylsulfonyl replaces dipropylsulfamoyl.

Substituted Aryl Group Variations

  • 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Substitutions: 3-Methoxyphenyl replaces 5-chlorothiophen-2-yl.
    • Impact: Methoxy group introduces electron-donating effects, which may weaken interactions with redox-active enzymes like thioredoxin reductase .

Research Implications

  • Target Compound Advantages : The dipropylsulfamoyl group balances lipophilicity and solubility, while the 5-chlorothiophen-2-yl group enhances target binding through electron withdrawal. This combination positions it as a promising candidate for antifungal or antiparasitic applications .
  • Limitations of Analogues : Compounds like LMM11 (furan substituent) show higher potency but may suffer from metabolic instability. Unsubstituted thiophene derivatives lack the chlorine atom’s beneficial electronic effects .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound with a complex structure that includes a benzamide core, an oxadiazole moiety, and a chlorothiophene substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H17ClN4O3SC_{14}H_{17}ClN_4O_3S, with a molecular weight of approximately 356.84 g/mol. The presence of the dipropylsulfamoyl group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including resistant strains of Neisseria gonorrhoeae . The mechanism involves the inhibition of key enzymes necessary for bacterial cell wall synthesis and DNA replication, leading to cell death .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity against various fungal pathogens. Studies have reported that it exhibits inhibitory rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with an effective concentration (EC50) significantly lower than that of standard antifungal agents such as quinoxyfen .

Table 1: Antifungal Activity Against Sclerotinia sclerotiorum

CompoundInhibition Rate (%)EC50 (mg/L)
This compound86.1%6.67
Quinoxyfen77.8%14.19

Toxicity Studies

Toxicity assessments in zebrafish embryos indicate that the compound has low acute toxicity, with an LC50 value suggesting it could be a viable candidate for further development without significant risk to non-target organisms .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The oxadiazole and thiophene rings facilitate binding to enzymes involved in critical biochemical pathways:

  • Inhibition of Cell Wall Synthesis : The compound disrupts the biosynthetic pathways essential for maintaining bacterial cell integrity.
  • Interference with DNA Replication : By targeting enzymes involved in DNA replication, it effectively halts bacterial proliferation.

Case Studies

A recent study highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains in vitro. The compound's ability to maintain stability under physiological conditions further supports its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Hydrazide Formation : Reacting 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

Oxadiazole Cyclization : Treating the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole ring .

Coupling Reaction : Reacting the oxadiazole intermediate with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF .

  • Critical Note : Optimize reaction temperatures and solvent purity to avoid side products like thiadiazoles, which may form under similar conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the chlorothiophene (δ ~6.8–7.2 ppm for aromatic protons) and dipropylsulfamoyl groups (δ ~3.1–3.3 ppm for N–CH2_2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly the cleavage of the oxadiazole ring (m/z ~153 for C3_3H2_2N2_2O+^+) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/O) to confirm stereoelectronic effects .

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the 5-chlorothiophene or dipropylsulfamoyl groups to identify critical pharmacophores .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or inactivation .
  • Metabolite Identification : Use LC-MS/MS to detect metabolites; the sulfamoyl group may undergo hydrolysis in vivo, reducing efficacy .
  • Dose Optimization : Adjust dosing regimens based on PK/PD modeling to account for species-specific differences .

Q. What strategies improve the yield of the oxadiazole ring during synthesis?

  • Methodology :

  • Reagent Selection : Replace BrCN with CDI (1,1'-carbonyldiimidazole) for safer and more efficient cyclization .
  • Solvent Optimization : Use DMF instead of methanol to enhance reaction homogeneity and reduce side reactions (e.g., thioamide formation) .
  • Catalysis : Introduce Lewis acids like ZnCl2_2 to stabilize transition states during cyclization (yield improvement: ~15–20%) .

Q. How does the electronic nature of the 5-chlorothiophene moiety influence biological activity?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density distributions; the chlorine atom increases electrophilicity, enhancing target binding .
  • Substituent Screening : Synthesize analogs with F, Br, or CF3_3 at the 5-position. Bioassays show chloro derivatives exhibit optimal logP (2.8–3.1) and membrane permeability .

Q. What analytical methods resolve overlapping signals in the 1H^1H-NMR spectrum?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Differentiate aromatic protons in the chlorothiophene (δ 7.12–7.15 ppm) from benzamide protons (δ 7.8–8.1 ppm) .
  • Variable Temperature NMR : Elevate temperature to 60°C to reduce dipolar coupling effects in crowded regions (e.g., propyl chains) .

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